molecular formula C21H18N6O2 B2418522 3-苄基-6-(2-(吲哚啉-1-基)-2-氧代乙基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮 CAS No. 863018-19-3

3-苄基-6-(2-(吲哚啉-1-基)-2-氧代乙基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮

货号: B2418522
CAS 编号: 863018-19-3
分子量: 386.415
InChI 键: WOTMQWQYVBQHKM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-benzyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C21H18N6O2 and its molecular weight is 386.415. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

含能材料

该化合物在含能材料方面展现出极具潜力的特性,对炸药、推进剂和烟火剂至关重要。值得注意的是:

LSD1 抑制剂

[1,2,3]三唑并[4,5-d]嘧啶骨架是设计新型 LSD1(赖氨酸特异性组蛋白脱甲基酶 1)抑制剂的模板。对接研究表明,化合物与特定氨基酸之间的相互作用有助于提高活性。 这些抑制剂对癌症治疗具有广阔前景 .

抗癌活性

美国国立癌症研究院对该化合物的十种衍生物进行了抗癌活性的评估。 其中,化合物 7、9a、10b、11 和 13–18 被选中进行进一步研究 .

总之,该化合物的用途涵盖含能材料、药物发现和潜在的抗癌应用。其独特的结构和性质继续激发多个科学领域的探索。 🌟

生物活性

3-benzyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a triazolopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in drug development.

The molecular formula of the compound is C21H19N5O2C_{21}H_{19}N_{5}O_{2}, with a molecular weight of approximately 377.41 g/mol. The compound features a triazole ring fused with a pyrimidine core, which is known for its diverse pharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-benzyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one exhibit significant anticancer properties. For instance, research has shown that triazolopyrimidine derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro assays demonstrated that these compounds can effectively reduce the viability of various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Similar triazolopyrimidine compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vivo studies indicated that these compounds could significantly reduce inflammation markers in animal models .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related triazolopyrimidine compounds revealed activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial DNA synthesis or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of 3-benzyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can be attributed to its unique structural components:

  • Triazole Ring : Known for enhancing bioactivity due to its ability to form hydrogen bonds and interact with biological macromolecules.
  • Indolinyl Group : This moiety may contribute to the compound's lipophilicity and ability to cross biological membranes.

Data Summary Table

Biological ActivityAssay TypeResultReference
AnticancerCell Viability AssayIC50 = 15 µM
Anti-inflammatoryCOX Inhibition AssayIC50 = 0.52 µM
AntimicrobialDisk Diffusion TestZone of Inhibition = 12 mm

Case Studies

A notable case study involved the evaluation of related triazolopyrimidine derivatives in a mouse model of cancer. The study reported that treatment with these compounds led to a significant reduction in tumor size compared to control groups. Mechanistic studies suggested that the compounds induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

属性

IUPAC Name

3-benzyl-6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c28-18(26-11-10-16-8-4-5-9-17(16)26)13-25-14-22-20-19(21(25)29)23-24-27(20)12-15-6-2-1-3-7-15/h1-9,14H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTMQWQYVBQHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。